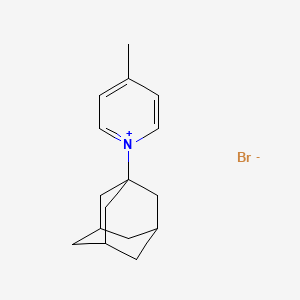

1-(1-Adamantyl)-4-methylpyridinium bromide

Description

Contextualization of Quaternary Pyridinium (B92312) Salts in Organic Synthesis

Quaternary pyridinium salts, often referred to as N-alkylpyridinium salts, are a versatile class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. wikipedia.org This positive charge is a result of the quaternization of the nitrogen atom, typically through the reaction of pyridine with an alkyl halide. semanticscholar.org These salts are integral to various applications in organic synthesis and materials science.

Their utility in organic synthesis is multifaceted. Quaternary pyridinium salts can function as:

Phase-Transfer Catalysts: Due to their ionic nature, they can facilitate the transfer of reagents between immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating reaction rates. The lipophilic alkyl group can enhance solubility in the organic phase, while the cationic pyridinium head remains soluble in the aqueous phase. semanticscholar.org

Synthetic Intermediates: The pyridinium moiety can act as a good leaving group in nucleophilic substitution reactions. Furthermore, N-alkylpyridinium salts have been employed as electrophiles in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net

Precursors to Dihydropyridines: These salts can be reduced to form dihydropyridines, which are important scaffolds in medicinal chemistry. wikipedia.org

The reactivity and utility of quaternary pyridinium salts are influenced by the nature of the substituent on the nitrogen atom and any substituents on the pyridine ring.

Significance of Adamantane (B196018) Substitution in Organic Chemistry

Adamantane is a tricyclic hydrocarbon with a rigid, diamondoid structure. researchgate.net The incorporation of an adamantyl group into organic molecules imparts a unique set of physicochemical properties that are highly valued in medicinal chemistry and materials science. uobasrah.edu.iq

Key properties and their significance include:

Lipophilicity: The bulky, hydrocarbon-rich adamantane cage is highly lipophilic. Attaching it to a molecule can significantly increase its solubility in nonpolar environments and its ability to cross biological membranes. cymitquimica.com This property is often exploited in drug design to improve the pharmacokinetic profile of a therapeutic agent. cymitquimica.com

Steric Bulk: The adamantyl group is sterically demanding. This bulk can be used to control the stereochemistry of reactions, shield reactive functional groups from metabolic degradation, and influence the binding affinity of a molecule to a biological target. mdpi.comchemicalbook.com

Rigidity: The rigid framework of adamantane restricts conformational flexibility. This can be advantageous in drug design by locking a molecule into a specific conformation that is optimal for receptor binding, thereby increasing potency and selectivity. chemicalbook.com

Three-Dimensionality: In an era where many synthetic molecules are planar, the distinctly three-dimensional shape of adamantane provides a unique scaffold for exploring chemical space and designing molecules with novel properties. uobasrah.edu.iq

The unique combination of these properties makes the adamantyl group a valuable building block for creating molecules with tailored characteristics.

Structural Framework of 1-(1-Adamantyl)-4-methylpyridinium (B1333512) Bromide

The chemical structure of 1-(1-adamantyl)-4-methylpyridinium bromide combines the features of a quaternary pyridinium salt with the distinct properties of the adamantyl group. The molecule consists of a 4-methylpyridine (B42270) ring where the nitrogen atom has been quaternized with a 1-adamantyl group. The positive charge on the pyridinium cation is balanced by a bromide anion.

The synthesis of related 1-(adamantyl-1)-pyridinium bromide has been achieved by reacting 1-bromoadamantane (B121549) with pyridine. Traditional methods often require harsh conditions, such as prolonged heating at high temperatures in a sealed ampoule. However, more recent methods have been developed to achieve this transformation under milder conditions, for instance, by using a catalyst such as 3-hydroxypyridine (B118123) at a lower temperature.

The structural and physicochemical properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents such as water and methanol | |

| Melting Point | 187-189 °C |

Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C16H22BrN | |

| Molecular Weight | 308.26 g/mol | |

| CAS Number | 20497-90-9 | |

| Synonyms | 4-Methyl-1-Tricyclo[3.3.1.1 |

Spectroscopic Data for 1-(Adamant-1-yl)-3-hydroxypyridinium Bromide

| Spectrum | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.69 (6H, br. s, CH₂ Ad), 2.10 (6H, br. s, CH₂ Ad), 2.30 (3H, br. s, CH Ad), 7.88-7.94 (2H, m, H-4,5), 8.73 (1H, s, H-2), 8.80 (1H, dd, J = 5.1, J = 1.3, H-6) |

| ¹³C NMR | 30.1 (CH₂ Ad), 35.0 (CH Ad), 41.6 (CH₂ Ad), 69.7 (C Ad), 128.8 (C-5), 130.4 (C-4), 131.5 (C-6), 132.9 (C-2), 157.4 (C-3) |

Data obtained from a study on the adamantylation of pyridine derivatives. cymitquimica.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-adamantyl)-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROBPRZYLGNZEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20497-90-9 | |

| Record name | 1-(1-Adamantyl)-4-methylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Conditions for 1 1 Adamantyl 4 Methylpyridinium Bromide

Quaternization Reactions of Pyridine (B92270) Derivatives with Adamantyl Halidesvapourtec.comnih.govnih.gov

The quaternization of pyridine and its derivatives with adamantyl halides, such as 1-bromoadamantane (B121549), is the most direct route to 1-(1-adamantyl)-4-methylpyridinium (B1333512) bromide. This reaction involves the formation of a new carbon-nitrogen bond, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the adamantyl halide. The reaction's success and rate are contingent on several factors, including temperature, catalysts, and the electronic nature of the pyridine derivative.

Conventional Thermal Activation Protocolsnih.gov

Historically, the synthesis of 1-(1-adamantyl)pyridinium salts required forcing conditions. These conventional methods typically involve heating a neat mixture of the pyridine derivative and an adamantyl halide at high temperatures, often in a sealed vessel, for extended periods. For instance, the reaction of pyridine with 1-bromoadamantane has been carried out at temperatures ranging from 180°C to 230°C for up to 30 hours. These harsh conditions are often necessary to overcome the steric hindrance imposed by the bulky adamantyl group and the relatively moderate nucleophilicity of the pyridine nitrogen. While effective in yielding the desired product, these thermal activation protocols can lead to the formation of byproducts and may not be suitable for sensitive substrates.

Mild Reaction Conditions and Catalytic Approachesvapourtec.comnih.gov

To circumvent the need for high temperatures and long reaction times, milder and more efficient catalytic approaches have been developed for the synthesis of adamantyl pyridinium (B92312) salts. These methods often employ nucleophilic catalysts that facilitate the quaternization reaction under more benign conditions.

Hydroxypyridines have been identified as effective catalysts for the quaternization of pyridines with 1-bromoadamantane. For example, the presence of a catalytic amount of 3-hydroxypyridine (B118123) allows the reaction to proceed at a significantly lower temperature, typically around 100°C. The catalytic activity of hydroxypyridines is attributed to their ability to act as a shuttle for the adamantyl group. The hydroxypyridine is first N-adamantylated, forming a more reactive intermediate, which then transfers the adamantyl group to the desired pyridine substrate. This catalytic cycle allows the reaction to proceed more efficiently than the direct, uncatalyzed reaction.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | 180-230 | 30 | 69-85 |

| 3-Hydroxypyridine | 100 | 20 | 73 |

Table 1: Comparison of Conventional and Catalyzed Synthesis of 1-(1-Adamantyl)pyridinium Bromide. This table illustrates the significant improvement in reaction conditions and yield when using a hydroxypyridine catalyst.

4-Dimethylaminopyridine (DMAP) is a well-known hypernucleophilic catalyst that has also been shown to promote the adamantylation of pyridines. The high nucleophilicity of the exocyclic nitrogen atom in DMAP allows it to readily react with 1-bromoadamantane to form a highly reactive N-adamantyl-DMAP intermediate. This intermediate then serves as an efficient adamantyl transfer agent to other, less nucleophilic pyridines. The use of DMAP can significantly accelerate the rate of quaternization, enabling the reaction to proceed under milder conditions and often with higher yields compared to uncatalyzed reactions. The presence of the electron-donating dimethylamino group in DMAP enhances the electron density on the ring nitrogen, making it a more potent nucleophile.

Impact of Substituent Effects on Pyridine Reactivityvapourtec.com

The reactivity of the pyridine ring in quaternization reactions is significantly influenced by the electronic nature of its substituents. Electron-donating groups, such as the methyl group in 4-methylpyridine (B42270), increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and making the pyridine more reactive towards electrophiles like 1-bromoadamantane. Conversely, electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, retarding the rate of quaternization. This trend is a key consideration in designing synthetic routes to substituted adamantyl pyridinium salts, as the reaction conditions may need to be adjusted based on the electronic properties of the starting pyridine derivative. For instance, pyridines with electron-donating substituents may react under milder conditions than those with electron-withdrawing groups.

Advanced Synthesis of Related Adamantyl Pyridinium Derivativesmdpi.comacs.org

Beyond conventional heating and simple catalytic methods, advanced synthetic techniques are being applied to the synthesis of adamantyl pyridinium derivatives to improve efficiency, reduce reaction times, and enable the creation of more complex and functionally diverse molecules. These methods include microwave-assisted synthesis, ultrasound-assisted synthesis, and flow chemistry.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. In the context of adamantyl pyridinium salt synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the quaternization reaction more efficiently than conventional heating methods.

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. The high-energy microenvironments created by collapsing bubbles can enhance mass transfer and accelerate the rate of quaternization. This method has been successfully applied to the synthesis of various pyridinium salts and holds promise for the efficient production of adamantyl pyridinium derivatives under mild conditions.

Flow chemistry offers a continuous and scalable approach to chemical synthesis. By passing reactants through a heated and pressurized reactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. This high level of control can lead to improved yields, enhanced safety, and easier scalability compared to batch processes. The application of flow chemistry to the synthesis of pyridinium salts has been demonstrated and could be a valuable strategy for the large-scale production of 1-(1-adamantyl)-4-methylpyridinium bromide and its analogs.

These advanced synthetic methodologies, along with the development of novel catalytic systems, continue to expand the toolkit available to chemists for the efficient and controlled synthesis of a wide range of adamantyl pyridinium derivatives with potential applications in various fields of science and technology.

Optimization Strategies for Yield and Selectivity

The optimization of the synthesis of this compound focuses on several key parameters to maximize the yield and ensure the selective formation of the desired quaternary ammonium (B1175870) salt. These parameters include the choice of solvent, reaction temperature, the use of catalysts, and the molar ratio of the reactants. While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles of optimizing the synthesis of the closely related 1-(adamantyl-1)-pyridinium bromide provide valuable insights.

Catalysis:

Research into the synthesis of the parent compound, 1-(adamantyl-1)-pyridinium bromide, has shown that the reaction can be significantly improved by the use of catalysts. A Russian patent describes a method for producing 1-(adamantyl-1)-pyridinium bromide by reacting 1-bromoadamantane with pyridine in the presence of 3-hydroxypyridine as a catalyst. researchgate.net This approach allows the reaction to proceed at lower temperatures (90-120°C) compared to the uncatalyzed reaction, which requires temperatures of 180-230°C. researchgate.net The catalytic effect is attributed to the ability of 3-hydroxypyridine to facilitate the quaternization process. This suggests that similar catalytic systems could be effective for the synthesis of the 4-methyl substituted derivative.

The following table, based on data for the synthesis of the unsubstituted 1-(adamantyl-1)-pyridinium bromide, illustrates the impact of a catalyst on the reaction conditions and yield. researchgate.net

| Method | Reactants | Molar Ratio (Pyridine:1-Bromoadamantane) | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Uncatalyzed | Pyridine, 1-Bromoadamantane | 10:1 | None | 180 | 8 | 85 |

| Uncatalyzed | Pyridine, 1-Bromoadamantane | 5:1 | None | 230 | 30 | 69 |

| Catalyzed | Pyridine, 1-Bromoadamantane | 1:1 | 3-Hydroxypyridine (10) | 100 | 20 | 73 |

Solvent Effects:

The choice of solvent can significantly influence the rate and yield of the Menshutkin reaction. Polar aprotic solvents are generally favored as they can stabilize the charged transition state of the reaction, thereby accelerating the rate. For the synthesis of related adamantyl pyridinium compounds, anhydrous solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) have been utilized. The exclusion of moisture is critical to prevent the formation of by-products. The optimization of solvent choice would involve screening a range of polar aprotic solvents to identify the one that provides the best balance of reactant solubility and reaction rate.

Temperature and Reaction Time:

Temperature is a critical parameter that must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to the formation of decomposition products, particularly given the high temperatures historically used for these syntheses. The use of catalysts allows for a reduction in the required reaction temperature, which is beneficial for both energy efficiency and minimizing side reactions. The optimal temperature is typically determined empirically by monitoring the reaction progress at different temperatures, for example, by using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time is also optimized in conjunction with the temperature to ensure the reaction proceeds to completion without significant degradation of the product.

Spectroscopic and Structural Elucidation of 1 1 Adamantyl 4 Methylpyridinium Bromide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(1-Adamantyl)-4-methylpyridinium (B1333512) bromide, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the adamantyl and 4-methylpyridinium moieties, while two-dimensional techniques offer insight into the molecule's spatial conformation.

The ¹H NMR spectrum of 1-(1-Adamantyl)-4-methylpyridinium bromide is characterized by distinct signals corresponding to the adamantyl cage, the 4-methylpyridinium ring, and the methyl group protons. The quaternization of the pyridine (B92270) nitrogen atom leads to a significant deshielding effect, causing the attached protons to resonate at a lower field (higher ppm) compared to the neutral 4-methylpyridine (B42270) precursor. This downfield shift is attributed to the positive charge on the nitrogen atom, which decreases the electron density on the aromatic ring protons.

The adamantyl group's protons typically appear as a set of broad signals in the upfield region of the spectrum. Due to the cage's high symmetry and rigid structure, the protons can be grouped into methine (CH) protons at the bridgehead positions and methylene (B1212753) (CH₂) protons at the bridge positions. In the case of the unsubstituted 1-(1-adamantyl)pyridinium bromide, signals have been observed around 1.7 ppm (for 6H) and 2.27 ppm (for 9H), corresponding to the adamantyl protons.

The protons on the 4-methylpyridinium ring are expected to appear as two distinct doublets in the downfield aromatic region. The protons ortho to the positively charged nitrogen atom (H-2, H-6) are the most deshielded, while the protons meta to the nitrogen (H-3, H-5) appear slightly upfield. The methyl group attached to the C-4 position would appear as a singlet, typically in the 2-3 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl CH₂ | ~1.7 - 2.0 | Broad Singlet / Multiplet |

| Adamantyl CH & CH₂ | ~2.2 - 2.4 | Broad Singlet / Multiplet |

| Pyridinium (B92312) -CH₃ | ~2.5 - 2.8 | Singlet |

| Pyridinium H-3, H-5 | ~8.0 - 8.4 | Doublet |

| Pyridinium H-2, H-6 | ~9.0 - 9.4 | Doublet |

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum for this compound would show characteristic signals for the adamantyl cage, the pyridinium ring, and the methyl group.

The adamantyl group has four distinct carbon environments: the quaternary bridgehead carbon directly attached to the nitrogen (C-1), the other three methine bridgehead carbons (CH), the six methylene carbons adjacent to the quaternary carbon (CH₂), and the three methylene carbons further away (CH₂). The quaternary carbon (C-Ad) attached to the nitrogen is significantly deshielded, with chemical shifts for analogues appearing around 65-70 ppm.

The carbons of the 4-methylpyridinium ring would also be deshielded due to the positive charge. The C-4 carbon bearing the methyl group and the C-2/C-6 carbons adjacent to the nitrogen would appear furthest downfield in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridinium -CH₃ | ~21 - 24 |

| Adamantyl CH₂ | ~30 - 36 |

| Adamantyl CH | ~41 - 43 |

| Adamantyl C-N (Quaternary) | ~68 - 72 |

| Pyridinium C-3, C-5 | ~129 - 132 |

| Pyridinium C-2, C-6 | ~144 - 148 |

| Pyridinium C-4 | ~160 - 164 |

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the through-space spatial relationships between protons, which defines the molecule's conformation. researchgate.net For a sterically hindered molecule like this compound, a NOESY experiment would be crucial for understanding the orientation of the bulky adamantyl group relative to the planar pyridinium ring.

A NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. nih.gov It would be expected to show correlations between the protons on the "front" face of the adamantyl cage and the ortho-protons (H-2, H-6) of the pyridinium ring. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. researchgate.net This data can confirm the proximity of these groups and provide insight into the rotational barrier around the C-N single bond, which may be significant due to steric hindrance.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopy provide further confirmation of the compound's functional groups and electronic structure.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound would be dominated by absorptions from the adamantyl C-H bonds and the aromatic 4-methylpyridinium ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |

| 2910 - 2850 | C-H Stretch | Aliphatic (Adamantyl) |

| ~1640 | C=C / C=N Stretch | Aromatic (Pyridinium) |

| ~1500 - 1580 | C=C Stretch | Aromatic (Pyridinium) |

| ~1450 | C-H Bend | Aliphatic (Adamantyl) |

The adamantyl group gives rise to strong C-H stretching bands just below 3000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridinium ring are expected to appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically result in a series of sharp bands in the 1640-1500 cm⁻¹ region. goums.ac.ir

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyridinium salts are known to absorb light in the ultraviolet region. sharif.edu The absorption spectrum of this compound is expected to show one or more strong absorption bands in the UV range, corresponding to π → π* electronic transitions within the aromatic pyridinium ring system. The exact position of the maximum absorbance (λmax) would depend on the solvent but is typically found below 300 nm for such compounds.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. For an ionic salt like this compound, the analysis focuses on the cation. pg.edu.plmiamioh.edu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The molecular formula of the 1-(1-adamantyl)-4-methylpyridinium cation is C₁₆H₂₂N⁺, with a calculated monoisotopic mass of 228.17468 Da. uni.lu The detection of an ion with this precise m/z value in the mass spectrum would serve as definitive confirmation of the cation's identity.

Table 4: Predicted Mass Spectrometry Data for the 1-(1-Adamantyl)-4-methylpyridinium Cation

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₁₆H₂₂N]⁺ | 228.17468 |

| [M+H]⁺ | [C₁₆H₂₃N]²⁺ | 229.18251 |

| [M+Na]⁺ | [C₁₆H₂₂NNa]²⁺ | 251.16445 |

Source: Data predicted for the 1-(1-adamantyl)-4-methylpyridin-1-ium cation. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and ions in the solid state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com

Although a specific crystal structure for this compound has not been detailed in the searched literature, analysis of analogous pyridinium bromide salts allows for a confident prediction of its key structural features. nih.govnih.govresearchgate.net The structure would consist of the 1-(1-adamantyl)-4-methylpyridinium cation and a bromide anion. The adamantyl group would exhibit its characteristic rigid, strain-free cage structure with tetrahedral bond angles. The 4-methylpyridinium ring would be essentially planar.

Table 5: Representative Crystal Data for an Analogous Compound, 1-(4-Cyanobenzyl)-4-methylpyridinium Bromide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃N₂⁺ · Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3753 (3) |

| b (Å) | 14.5422 (6) |

| c (Å) | 11.6918 (5) |

| β (°) | 94.021 (2) |

| Volume (ų) | 1250.78 (9) |

| Z | 4 |

Source: Crystallographic data for a representative 4-methylpyridinium bromide salt. nih.gov

Analysis of Crystalline Packings and Intermolecular Interactions (e.g., C-H…Br Hydrogen Bonds, π-π Stacking)

The solid-state architecture of this compound is expected to be dominated by a network of weak C-H…Br hydrogen bonds, electrostatic interactions between the pyridinium cation and the bromide anion, and potential π-π stacking interactions involving the 4-methylpyridinium ring.

C-H…Br Hydrogen Bonds:

In ionic organic salts, hydrogen bonds involving the anion are pivotal in dictating the crystal packing. For pyridinium bromides, numerous studies have identified C-H···Br interactions as a primary supramolecular synthon. The acidic protons of the pyridinium ring, particularly those at the ortho positions (C2 and C6), are the most probable donors for these interactions. Additionally, the numerous C-H bonds of the bulky adamantyl group can act as weaker hydrogen bond donors.

These interactions are characterized by H···Br distances typically falling in the range of 2.7 to 3.1 Å, with C-H···Br angles greater than 120°. In the crystal lattice of analogous compounds, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, the bromide anion is linked to the cation via C—H⋯Br hydrogen bonds, which then extend into a larger network influencing the stacking of the cations. nih.gov Similarly, in 3-amino-1-propylpyridinium bromide, both N-H...Br and C-H...Br interactions are crucial, forming chains that propagate throughout the crystal.

π-π Stacking:

The potential for π-π stacking in this compound is a subject of considerable interest. This type of interaction involves the face-to-face or offset arrangement of aromatic rings and is a significant factor in the crystal packing of many pyridinium salts. numberanalytics.com For an attractive π-π stacking interaction to occur, the intercentroid distance between parallel rings is typically between 3.3 and 3.8 Å. nih.gov

However, the presence of the exceptionally bulky 1-adamantyl group introduces significant steric hindrance. This steric demand is likely to prevent the close, parallel alignment of the 4-methylpyridinium rings required for effective π-π stacking. In many crystal structures of N-substituted adamantane (B196018) derivatives, the bulky cage dictates the packing, often leading to structures where other intermolecular interactions, like hydrogen bonding, are maximized at the expense of π-π stacking. nih.gov

In analogous structures where a large, non-planar group is attached to the pyridinium nitrogen, π-π stacking is often either absent or significantly offset. For example, in the crystal structure of 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide, while offset π-π stacking is observed with a centroid-to-centroid distance of 3.5657 (11) Å, the packing is also heavily influenced by a variety of other hydrogen bonds. nih.gov It is therefore plausible that in this compound, any π-π interactions would be weak and offset, with the packing arrangement being primarily driven by the optimization of C-H···Br contacts to accommodate the steric bulk of the adamantyl moiety.

| Interaction Type | Typical Donor | Typical Acceptor | Characteristic Distance (Å) | Significance in Packing |

|---|---|---|---|---|

| C-H···Br Hydrogen Bond | Pyridinium C-H, Adamantyl C-H | Br⁻ | 2.7 - 3.1 (H···Br) | Primary organizing force; forms extensive networks. |

| π-π Stacking | 4-Methylpyridinium Ring | 4-Methylpyridinium Ring | > 3.8 (Intercentroid) | Likely weak or absent due to steric hindrance from the adamantyl group. |

Conformational Analysis in the Solid State

The conformational landscape of this compound in the solid state is largely defined by the rigidity of its constituent parts and the orientation about the C-N single bond connecting them.

Adamantyl Group Conformation:

The adamantane cage is a conformationally rigid structure composed of three fused cyclohexane (B81311) rings in the chair conformation. rsc.org Its bond lengths and angles are well-established and exhibit minimal deviation in different chemical environments. The C-C bond lengths within the cage are typically around 1.54 Å, and the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°. This rigidity means the adamantyl group acts as a static, bulky substituent, with its internal geometry being essentially fixed.

Pyridinium Ring Conformation:

The 4-methylpyridinium ring is an aromatic, planar system. The quaternization of the nitrogen atom does not significantly distort the planarity of the ring.

The key conformational variable in the solid state is the torsion angle defined by the arrangement around the N1-C(adamantyl) bond. This rotation determines the relative orientation of the planar pyridinium ring and the bulky adamantyl cage. Crystal packing forces will dictate the most energetically favorable conformation. In the crystal structure of 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide, the adamantyl moiety and the pyridiniminium ring are significantly inclined to the linker connecting them, indicating that a perpendicular or staggered conformation is often preferred to minimize steric clash. nih.gov It is highly probable that a similar staggered conformation would be adopted in this compound to minimize steric repulsion between the hydrogens on the adamantyl group and the ortho-hydrogens of the pyridinium ring.

| Parameter | Group | Expected Value | Comment |

|---|---|---|---|

| C-C Bond Length | Adamantyl | ~1.54 Å | Typical for sp³-sp³ carbon bonds in a strained cage. |

| C-N Bond Length | Pyridinium-Adamantyl | ~1.50 Å | Typical for a C(sp³)-N⁺(sp²) single bond. |

| C-C-C Angle | Adamantyl | ~109.5° | Reflects the tetrahedral carbon geometry of the rigid cage. |

| C-N-C Angle | Pyridinium | ~120° | Consistent with the sp² hybridization of the nitrogen atom in the aromatic ring. |

Reaction Mechanisms and Chemical Transformations of 1 1 Adamantyl 4 Methylpyridinium Bromide

Nucleophilic Substitution Pathways at the Pyridinium (B92312) Nitrogen

The formation of 1-(1-adamantyl)-4-methylpyridinium (B1333512) bromide is itself a product of a nucleophilic substitution reaction, specifically the quaternization of 4-methylpyridine (B42270) with a 1-adamantyl halide, such as 1-bromoadamantane (B121549). researchgate.net The mechanism of this reaction is heavily influenced by the structure of the adamantyl electrophile.

The quaternization of pyridines with sterically hindered tertiary alkyl halides, like 1-bromoadamantane, presents a classic case where a unimolecular nucleophilic substitution (SN1) mechanism is highly probable. researchgate.net The adamantyl system is incapable of undergoing a backside attack as required for a bimolecular (SN2) pathway due to the rigid cage structure.

The reaction proceeds in two discrete steps:

Formation of a Carbocation: The rate-determining step involves the slow heterolytic cleavage of the carbon-bromine bond in 1-bromoadamantane to form a stable tertiary carbocation (the 1-adamantyl cation) and a bromide ion. The stability of this carbocation is a key driving force for the SN1 pathway.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpyridine acts as a nucleophile, rapidly attacking the electrophilic 1-adamantyl carbocation to form the new carbon-nitrogen bond, resulting in the desired pyridinium salt.

A critical feature of the 1-adamantyl cation is its inability to undergo elimination (E1) reactions, which often compete with SN1 pathways. Due to Bredt's rule, the formation of a double bond at the bridgehead carbon is energetically prohibitive, thus preventing the formation of an alkene byproduct and favoring the substitution product. researchgate.net

Table 1: Comparison of SN1 and SN2 Mechanisms for the Synthesis of 1-(1-Adamantyl)-4-methylpyridinium Bromide

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to Adamantyl Quaternization |

| Kinetics | First-order: Rate = k[Alkyl Halide] | Second-order: Rate = k[Alkyl Halide][Nucleophile] | The rate is dependent on the formation of the adamantyl cation. |

| Alkyl Halide Structure | Favored by tertiary and secondary halides | Favored by primary and methyl halides | 1-Bromoadamantane is a tertiary halide, strongly favoring SN1. |

| Carbocation Intermediate | Yes, a discrete intermediate is formed | No, reaction is concerted | The stable tertiary 1-adamantyl cation is a key intermediate. |

| Stereochemistry | Racemization (if chiral center) | Inversion of configuration | Not applicable as the adamantyl cation is achiral. |

| Solvent Effects | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Reactions are often carried out in polar solvents that can stabilize the carbocation. |

| Competing Reactions | E1 Elimination | E2 Elimination | E1 is suppressed by Bredt's rule, making substitution the primary outcome. |

Ylide Formation and Reactivity

The 4-methyl group of this compound is rendered acidic by the electron-withdrawing effect of the positively charged pyridinium ring. In the presence of a strong base, this methyl group can be deprotonated to form a highly reactive intermediate known as a pyridinium ylide. An ylide is a neutral species containing a carbanion adjacent to a heteroatom bearing a positive charge. masterorganicchemistry.com

This ylide exists in equilibrium with its enamine resonance form and serves as a potent carbon nucleophile in various synthetic applications. While typically viewed as nucleophiles, some pyridinium ylides have been shown to possess radical characteristics, which can influence their reactivity. rsc.org

Pyridinium ylides are well-documented to participate as nucleophiles in Michael-type (or conjugate) addition reactions with a wide range of electron-deficient alkenes (Michael acceptors). rsc.orgresearchgate.net The reaction involves the addition of the ylide's nucleophilic carbon to the β-carbon of the α,β-unsaturated system.

The general mechanism proceeds via the following steps:

Ylide Formation: Deprotonation of the 1-(1-adamantyl)-4-methylpyridinium salt with a suitable base (e.g., triethylamine, potassium carbonate).

Nucleophilic Attack: The ylide attacks the Michael acceptor, forming a new carbon-carbon bond and generating a zwitterionic intermediate. rsc.org

Proton Transfer & Rearrangement: The initial adduct can then undergo various subsequent transformations, such as proton transfer, elimination, or cyclization, depending on the specific reactants and conditions, leading to a diverse array of functionalized products. rsc.orgrsc.org

Table 2: Examples of Michael Acceptors and Potential Products in Reactions with Pyridinium Ylides

| Class of Michael Acceptor | Example | General Product Type |

| α,β-Unsaturated Ketones | Chalcone | Functionalized indolizines or open-chain adducts |

| α,β-Unsaturated Esters | Diethyl Fumarate | Substituted dihydropyridines or related heterocycles |

| Nitroalkenes | β-Nitrostyrene | Polysubstituted indolizines |

| α,β-Unsaturated Nitriles | Acrylonitrile | Tetrahydroindolizines |

| Ylidene-Thiazolidinones | 4-Oxothiazolidin-5-ylidene acetates | Products of tandem Michael addition/elimination |

Intramolecular reactions are kinetically favored over their intermolecular counterparts due to proximity effects. youtube.comyoutube.com If a molecule contains both a nucleophile and an electrophile with a suitable leaving group, it can undergo cyclization via an intramolecular nucleophilic substitution.

In the context of the ylide derived from this compound, such a reaction is hypothetically possible if the adamantyl group were functionalized with a leaving group at an appropriate position. The ylide's carbanion would act as the intramolecular nucleophile, attacking the electrophilic carbon within the adamantyl cage and displacing the leaving group to form a new cyclic or polycyclic structure. The feasibility and outcome of such a reaction would be highly dependent on the ring size being formed and the geometric constraints imposed by the rigid adamantyl framework. youtube.com

Photochemical Reactions of Pyridinium Salts

Pyridinium salts are known to be photochemically active. Upon absorption of ultraviolet light, they can be promoted to an electronically excited state, opening up reaction pathways not accessible under thermal conditions. For this compound, two primary photochemical processes can be considered.

One major pathway involves the photoinduced electron transfer (PET) from an electron donor to the pyridinium salt, or direct photolysis, leading to the homolytic cleavage of the nitrogen-adamantyl bond. rsc.org This process generates a highly reactive 1-adamantyl radical and a 4-methylpyridine radical cation. nih.gov These radical intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. The generation of alkyl radicals from pyridinium salts under mild, light-induced conditions is a powerful tool in modern organic synthesis. rsc.org

A second pathway involves photoisomerization of the pyridinium ring itself. Irradiation can induce electrocyclic reactions, transforming the aromatic pyridinium ring into strained, non-aromatic valence isomers, such as Dewar pyridine (B92270) or benzvalene-type structures. nih.govresearchgate.net These highly reactive isomers can then be trapped by nucleophiles present in the reaction medium, leading to the formation of bicyclic products. nih.gov

Reductive Transformations: Mechanism and Scope

The pyridinium ring is an electron-deficient system that is susceptible to reduction. The transformation of this compound can be achieved through several reductive pathways, leading to distinct products.

A common transformation is the single-electron reduction of the pyridinium ring. This can be initiated by chemical reductants or via electrochemical methods. The resulting pyridyl radical is unstable and can trigger the fragmentation of the N-C(adamantyl) bond, releasing a 1-adamantyl radical and 4-methylpyridine. nih.gov This process represents a reductive dealkylation of the pyridinium salt.

Alternatively, the pyridinium ring can undergo reduction without C-N bond cleavage. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pt or Pd) or reduction with metal hydrides can lead to the partial reduction of the ring to form a 1-(1-adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine or complete saturation to yield the corresponding 1-(1-adamantyl)-4-methylpiperidine. researchgate.net Other chemical methods, such as the Birch reduction or dissolving metal reductions, can also be employed to generate dihydropyridine (B1217469) derivatives. researchgate.net The specific product obtained depends heavily on the reducing agent and reaction conditions employed.

Table 3: Summary of Reductive Pathways for Pyridinium Salts

| Reduction Method | Key Intermediate(s) | Primary Product(s) | Mechanism Type |

| Single-Electron Transfer (e.g., photoredox, electrochemistry) | Pyridyl radical | Alkyl radical + Pyridine | Reductive C-N Cleavage |

| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | Adsorbed intermediates on catalyst surface | Piperidine (B6355638) (fully saturated ring) | Heterogeneous Catalysis |

| Metal Hydride Reduction (e.g., NaBH₄) | Dihydropyridine | Dihydropyridine or Tetrahydropyridine | Nucleophilic Hydride Addition |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Radical anion, dianion | Dihydropyridine | Stepwise electron/proton transfer |

| Transfer Hydrogenation (e.g., HCOOH, Rh catalyst) | Dihydropyridine | Piperidine or derivatives | Catalytic Hydride Transfer |

One-Electron Reduction Processes

The one-electron reduction of pyridinium salts, such as this compound, is a fundamental process that leads to the formation of pyridyl radicals. rsc.org This transformation is a key step in various deaminative functionalization reactions where the pyridinium salt acts as a precursor to an alkyl radical. nih.gov The reduction potential of the pyridinium ring is influenced by both the electronic and steric properties of its substituents. nih.gov

A stable radical anion has been synthesized and characterized through the one-electron reduction of a 1,1-bis-phosphinosulfide alkene derivative, highlighting the potential for isolating and studying radical species generated from such reduction processes. rsc.org

Reductive Transamination to N-Aryl Piperidines

A significant transformation of pyridinium salts is their conversion to N-aryl piperidines through a rhodium-catalyzed reductive transamination process. nih.govnih.govresearchgate.net This reaction provides a valuable pathway for the synthesis of saturated nitrogen heterocycles, which are prevalent in many bioactive natural products and pharmaceuticals. nih.gov

The reaction is initiated by a rhodium-catalyzed transfer hydrogenation of the pyridinium ring using formic acid as the hydride source. nih.gov This step forms a dihydropyridine intermediate, which is then intercepted by water and undergoes hydrolysis. nih.govacs.org The subsequent reductive amination of the resulting dicarbonyl intermediate with an external (hetero)aryl amine affords the final N-(hetero)aryl piperidine product. nih.govnih.govresearchgate.net A plausible mechanism for this transformation involves the initial formation of a dihydropyridine, followed by ring-opening and two subsequent reductive amination steps. nih.gov

This method is applicable to a wide range of pyridinium salts and amines, offering good yields and functional group tolerance. acs.org The reaction conditions typically involve a rhodium catalyst, such as [Cp*RhCl2]2, formic acid, and a solvent system like methanol/water or DCM/water at elevated temperatures. acs.orgresearchgate.net

Table 1: Reaction Conditions for Reductive Transamination of Pyridinium Salts

| Parameter | Conditions | Reference |

| Catalyst | 1 mol % [Cp*RhCl2]2 | acs.org |

| Pyridinium Salt | 0.5 mmol | researchgate.net |

| Amine | 5 equiv of p-anisidine | acs.org |

| Reducing Agent | 24 equiv of HCO2H | acs.orgresearchgate.net |

| Base | 5 equiv of NEt3 | acs.org |

| Solvent | MeOH/H2O = 15:1 (4.0 mL) | acs.org |

| Temperature | 40 °C | acs.orgresearchgate.net |

| Time | 16-22 h | acs.orgresearchgate.net |

| Atmosphere | Air | researchgate.net |

This reductive transamination provides a powerful tool for dearomatization and skeletal editing of pyridine derivatives. nih.govresearchgate.net

Electrophilic Amination and C-H Functionalization

Electrophilic amination is a process that involves the formation of a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org While a broad range of electrophilic aminating agents are known, the direct use of this compound in such reactions is not extensively documented in the reviewed literature. nih.govresearchgate.netwiley-vch.deresearchgate.net Generally, electrophilic amination strategies often involve hydroxylamine (B1172632) derivatives or other activated nitrogen species. wiley-vch.de

C-H functionalization represents a powerful synthetic strategy for the direct conversion of C-H bonds into other functional groups. sigmaaldrich.com This field has seen enormous growth, with various methods developed to control selectivity. nih.gov While there are many examples of C-H functionalization of adamantane (B196018) itself, where the strong tertiary C-H bonds can be selectively targeted, the use of the adamantyl group in this compound to direct C-H functionalization on the pyridine ring or the adamantyl cage itself is a more specialized area. chemrxiv.org The development of directing groups for meta-selective C-H activation highlights the ongoing efforts to control regioselectivity in these reactions. nih.gov

Influence of Steric Hindrance from the Adamantyl Moiety on Reactivity

The bulky and sterically demanding nature of the adamantyl group plays a crucial role in the reactivity of this compound. researchgate.netrsc.org The synthesis of 1-(adamant-1-yl)pyridinium salts itself can be sensitive to steric factors. For instance, reactions with 2-substituted pyridines are often hindered. researchgate.net

In the context of nucleophilic attack on the pyridinium ring, steric hindrance from substituents can significantly influence the reaction outcome. rsc.org Studies on sterically constrained pyrylium (B1242799) and pyridinium salts have shown that bulky groups can impede the approach of nucleophiles. rsc.org For example, a 2-mesityl-4,6-diphenylpyrylium derivative did not react smoothly with amines, and 2,6-di-t-butyl-4-phenylpyridinium derivatives resisted nucleophilic attack. rsc.org

The adamantyl group's steric bulk can also influence the stability and reactivity of intermediates. In deamination reactions involving alkylpyridinium salts, steric strain can facilitate single electron transfer by destabilizing the pyridinium salt. nih.gov Computational and experimental studies on cyclohexylpyridinium salts have shown that larger 2,6-substituents lead to lower reduction potentials, suggesting that steric strain promotes the reduction process. nih.gov This principle can be extrapolated to the adamantyl group, where its significant size would be expected to exert a strong steric influence on the pyridinium ring, potentially affecting the energetics of reactions involving this moiety.

Applications in Organic Synthesis and Materials Science Research

Catalytic Roles in Organic Reactions

Quaternary ammonium (B1175870) salts are well-established as effective catalysts in several classes of organic reactions. The specific structure of 1-(1-Adamantyl)-4-methylpyridinium (B1333512) bromide, with its bulky adamantyl substituent, offers distinct advantages in catalytic applications.

1-(1-Adamantyl)-4-methylpyridinium bromide is recognized for its potential as a phase transfer catalyst (PTC). researchgate.netcymitquimica.com Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous phase and an organic phase. The catalyst, a quaternary ammonium salt in this case, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where the reaction can proceed. researchgate.netcymitquimica.com The amphipathic nature of this compound is key to this function; the charged pyridinium (B92312) head-group provides solubility in the polar aqueous phase, while the large, hydrophobic adamantyl group facilitates its dissolution in the nonpolar organic phase, enabling the transfer of anions across the phase boundary.

Table 1: Reactions Facilitated by Quaternary Salt Phase Transfer Catalysts

| Reaction Type | Description |

|---|---|

| Alkylation | C-, N-, O-, and S-alkylation reactions. |

| Oxidation | Oxidation of organic compounds using aqueous oxidants like permanganate (B83412) or hypochlorite. |

| Reduction | Reduction reactions using agents like borohydride. |

| Esterification | Formation of esters from carboxylate salts and alkyl halides. |

| Dehydrohalogenation | Elimination reactions to form alkenes. |

This table represents general reaction types where quaternary ammonium salts like this compound are employed as phase transfer catalysts.

While not a classical Lewis or Brønsted acid itself, the structural motif of this compound is closely related to pyridinium-based ionic liquids that serve as effective media and co-catalysts for acid-catalyzed reactions like Friedel-Crafts acylations and alkylations. researchgate.netelsevierpure.com In these processes, the ionic liquid can act as a polar solvent that stabilizes charged intermediates and can enhance the activity of a primary Lewis acid catalyst (e.g., AlCl₃). researchgate.net Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov The use of pyridinium-based ionic liquids as solvents can lead to milder reaction conditions, excellent conversions, and simpler product isolation procedures, aligning with the principles of green chemistry. researchgate.netelsevierpure.com Some studies have also indicated that in certain Lewis acid-mediated reactions, protons generated from the hydrolysis of the catalyst are the true active catalytic species, a process that can be influenced by the reaction medium. nih.gov

Utilization as Intermediates in Complex Molecule Synthesis

The reactivity of the pyridinium ring, combined with the unique properties of the adamantyl group, makes this compound a valuable intermediate for constructing more elaborate molecular architectures.

Pyridinium salts are versatile precursors for the synthesis of a wide variety of other heterocyclic systems. researchgate.net The pyridinium ring can undergo various transformations, including cyclization and coupling reactions, to build more complex molecular scaffolds. For instance, pyridinium 1,4-zwitterions, which are related reactive intermediates, can participate in formal (4+1) and (5+2) cyclization reactions to furnish fused heterocyclic systems like indolizines and diazepines. mdpi.com Furthermore, pyridinium salts can be readily converted into other functionalized pyridines, which are key components in many pharmaceuticals and agrochemicals. organic-chemistry.org The presence of the adamantyl group can impart increased lipophilicity and unique pharmacological properties to the final heterocyclic products. researchgate.net

The well-defined and rigid structure of the adamantane (B196018) group makes it an ideal component for supramolecular chemistry. 1-(Adamant-1-yl)pyridinium bromide is utilized as a standard guest molecule for constructing supramolecular ensembles. researchgate.net The adamantyl moiety acts as a hydrophobic "guest" that can bind within the cavity of a larger "host" molecule (e.g., cyclodextrins, cucurbiturils, or calixarenes) through non-covalent interactions. These host-guest interactions are driven by factors such as the hydrophobic effect and van der Waals forces. The predictable shape, size, and rigidity of the adamantyl group allow for the design of highly specific and stable host-guest complexes, which are fundamental to the development of molecular sensors, drug delivery systems, and self-assembling nanomaterials. researchgate.net

Development as Ionic Liquid Components

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as "green" solvents and advanced materials due to their negligible vapor pressure, high thermal stability, and tunable properties. chim.itmdpi.com this compound is a quintessential example of a pyridinium-based salt that can be a component of ionic liquids. researchgate.net

The properties of an ionic liquid can be finely tuned by modifying the structure of its cation and anion. chim.itnih.gov Introducing the bulky adamantyl group onto the pyridinium cation significantly influences the resulting IL's properties. Research on adamantane-based ionic liquids has shown that the assembly of ion pairs on the rigid adamantane core can enhance thermal stability while simultaneously lowering the melting temperature, a combination of properties that is highly desirable for IL applications. rsc.org The choice of the bromide anion also affects the IL's characteristics; for example, in certain biological applications, bromide-containing ILs have shown different effects on enzyme stability compared to those with other anions like tetrafluoroborate. nih.gov

This table summarizes general trends observed in the design of ionic liquids based on pyridinium and other organic cations.

Solvato-Catalytic Properties in Green Chemistry

The principles of green chemistry encourage the use of catalytic processes and environmentally benign solvents. mdpi.com this compound, as a quaternary ammonium salt, is a candidate for applications as a phase transfer catalyst (PTC). cymitquimica.comtheaic.org PTCs are valuable in green chemistry as they can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), thereby reducing the need for hazardous organic solvents that dissolve all reactants. theaic.org The adamantyl group's significant hydrophobicity and the pyridinium salt's solubility in polar media could allow it to effectively transport reactants across phase boundaries. cymitquimica.com

Furthermore, the compound's properties are influenced by the solvent environment, a phenomenon known as solvatochromism. Pyridinium-based dyes, for instance, can exhibit significant shifts in their absorption spectra depending on the polarity of the solvent. mdpi.comrsc.org This solvent-dependent behavior is crucial for understanding and optimizing reaction conditions where the compound might be used as a catalyst. While specific studies detailing the catalytic efficiency of this compound are not extensively documented, its structural features are analogous to other quaternary pyridinium salts that have demonstrated catalytic activity. researchgate.net

The table below illustrates the solvatochromic effect on a related pyridinium phenolate (B1203915) betaine (B1666868) dye, showcasing how solvent polarity can influence the electronic transitions, a key factor in potential catalytic applications.

Table 1: Solvent-Dependent Absorption Maxima of a Solvatochromic Pyridinium Dye

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax in nm) |

|---|---|---|

| Diphenyl ether | 3.7 | 811 |

| Anisole | 4.3 | 772 |

| Chlorobenzene | 5.6 | 735 |

| Tetrahydrofuran (B95107) | 7.6 | 677 |

| Dichloromethane | 9.1 | 684 |

| Acetone | 20.7 | 628 |

| Acetonitrile (B52724) | 37.5 | 592 |

Note: Data adapted from studies on a representative pyridinium phenolate betaine dye to illustrate the principle of solvatochromism.

Surface Adsorption Studies

The amphiphilic nature of this compound, arising from its hydrophobic adamantyl group and hydrophilic pyridinium head, suggests it possesses surface-active properties. cymitquimica.com Quaternary ammonium salts, in general, are known to adsorb at interfaces, which is a critical aspect of their function as surfactants and antimicrobial agents. mdpi.comnih.gov The antimicrobial activity of such compounds is often linked to their ability to adsorb onto the negatively charged surfaces of bacterial cells. mdpi.com

Studies on similar compounds, such as cetylpyridinium (B1207926) bromide, have shown that they can modify surfaces, for example, by adsorbing onto corn stalks to enhance the removal of anionic dyes from wastewater. mdpi.com The adsorption process for these types of molecules is often influenced by temperature, with studies showing that for some systems, adsorption capacity decreases as temperature increases, indicating an exothermic process. mdpi.com

Table 2: Thermodynamic Parameters for the Adsorption of a Pyridinium Salt

| Adsorption Type | Adsorption Enthalpy (ΔHads) | Process Nature |

|---|---|---|

| Ion Exchange Adsorption | Increases dramatically with adsorption amount | Strongly Exothermic |

Note: Data based on the study of tetradecylpyridinium bromide on Na-montmorillonite to illustrate the thermodynamic principles of adsorption for pyridinium salts. nih.gov

Applications in Advanced Material Systems

The unique electronic and structural characteristics of molecules containing pyridinium and adamantane moieties have led to their exploration in the field of advanced materials.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Organic molecules with donor-π-acceptor structures can exhibit significant NLO responses. The pyridinium cation can act as an electron acceptor, and when combined with suitable donor groups, can lead to materials with high second- and third-order NLO properties. ripublication.com The bulky and insulating nature of the adamantyl group can influence the crystal packing of the molecule, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for second-harmonic generation (SHG). ripublication.com

While direct measurements of the NLO properties of this compound have not been reported, theoretical and experimental studies on other pyridinium derivatives and organic-inorganic hybrid materials containing bromide have shown promising NLO responses. researchgate.netrsc.org For instance, the hyperpolarizability of a molecule, a measure of its NLO response, can be calculated using quantum chemical methods.

The table below presents calculated NLO properties for a related organic NLO crystal, 2-aminopyridinium p-toluenesulphonate, to provide a comparative context for the potential NLO response of similar pyridinium-based materials.

Table 3: Calculated NLO Properties of a Representative Organic Crystal

| Property | Value |

|---|---|

| Dipole Moment (μ) | 1.23 x 10⁻²⁹ C·m |

| Mean Polarizability (α) | 2.58 x 10⁻³⁹ C²·m²·J⁻¹ |

Note: Data obtained from computational studies on 2-aminopyridinium p-toluenesulphonate to illustrate the magnitude of NLO properties in related compounds. researchgate.net

White-Light Generation (WLG) Phenomena

The generation of white light from single-component molecular materials is a significant area of research for applications in solid-state lighting and displays. rsc.org White-light emission from a single molecule can overcome some of the stability and fabrication challenges associated with multi-component systems. rsc.org Certain pyridinium salts have been shown to exhibit light-emitting properties, with the emission color being tunable based on the molecular structure and the surrounding environment. researchgate.netphotonics.com

While there is no specific evidence of white-light generation from this compound, research on other organic molecules, including pyrylium (B1242799) salts (which are structurally related to pyridinium salts), has demonstrated solid-state white-light emission. rsc.org The mechanism often involves the formation of emissive aggregates or excimers in the solid state, leading to broad-spectrum emission that covers the visible range. The bulky adamantyl group in this compound could play a role in controlling the intermolecular interactions in the solid state, which might be leveraged to achieve white-light emission.

The table below provides examples of single-component organic molecules that have been reported to exhibit white-light emission, highlighting the diversity of structures that can achieve this phenomenon.

Table 4: Examples of Single-Component Organic White-Light Emitters

| Compound Class | Emission Mechanism | Potential Application |

|---|---|---|

| Pyrylium Dye | Solid-state fluorescence | Lighting and Displays |

Note: This table provides examples of compound classes that have demonstrated white-light emission to illustrate the concept. rsc.orgrsc.org

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1-Adamantyl)-4-methylpyridinium bromide?

The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting 1-adamantyl bromide with 4-methylpyridine in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. The reaction mixture is stirred at room temperature for 24–48 hours, followed by filtration and slow evaporation of the solvent to yield crystalline product . Purification typically involves washing with cold acetonitrile to remove unreacted starting materials.

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural analysis. The adamantyl group adopts a Λ-shaped conformation, with a dihedral angle of 75.8° between the pyridinium and adamantyl moieties. Intermolecular π-π stacking interactions (center-to-center distances: 3.685 Å between pyridinium rings) stabilize the crystal lattice . Complementary techniques like and confirm the electronic environment, with characteristic shifts for the adamantyl protons (δ ~1.6–2.1 ppm) and pyridinium protons (δ ~8.5–9.0 ppm) .

Q. What safety precautions are necessary when handling this compound?

While specific GHS hazard data are limited, structural analogs (e.g., 1-adamantyl bromide) suggest potential irritancy. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust and contact with skin. Store in airtight containers under inert gas (argon or nitrogen) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How does the adamantyl group influence host-guest binding in supramolecular systems?

The rigid, hydrophobic adamantyl moiety enhances binding affinity to macrocyclic hosts like β-cyclodextrin. NMR titration experiments (e.g., chemical shift perturbations) quantify binding constants () in aqueous or polar solvents. For example, adamantyl-functionalized pyridinium derivatives exhibit micromolar values due to complementary van der Waals interactions and cavity size matching .

Q. How can crystallographic data resolve discrepancies in reported conformational flexibility?

Conflicting reports on rotational freedom between the adamantyl and pyridinium groups can be addressed via temperature-dependent SCXRD. For instance, anisotropic displacement parameters (ADPs) at 93 K reveal restricted rotation, while variable-temperature (e.g., coalescence experiments) probes dynamic behavior in solution .

Q. What analytical challenges arise in studying π-π interactions in crystalline phases?

Quantifying π-π stacking requires high-resolution SCXRD (≤0.8 Å resolution) to accurately measure centroid distances and slippage angles. Computational tools (e.g., CrystalExplorer) model interaction energies using Hirshfeld surface analysis. Discrepancies between experimental and theoretical models may arise from solvent effects or crystal packing forces, necessitating periodic DFT calculations .

Methodological Notes

- Synthesis Optimization : Replace acetonitrile with ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction rates via charge stabilization .

- Crystallization : Use slow vapor diffusion (e.g., diethyl ether into acetonitrile) to improve crystal quality for SCXRD .

- Safety Testing : Conduct Ames tests for mutagenicity if biological applications are planned, given the pyridinium group’s potential reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.